Ritodrine hydrochloride

Overview

Description

Ritodrine hydrochloride is a synthetic compound primarily used as a tocolytic agent to manage premature labor. It is a beta-2 adrenergic agonist that helps relax the uterine smooth muscle, thereby reducing uterine contractions .

Mechanism of Action

Target of Action

Ritodrine hydrochloride primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus .

Mode of Action

This compound is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases intracellular calcium concentration .

Biochemical Pathways

The decrease in intracellular calcium concentration leads to a relaxation of uterine smooth muscle . This relaxation results in a decrease in premature uterine contractions . This mechanism of action is part of the broader cAMP signaling pathway .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract with a peak absorption time of 30-60 minutes . It is metabolized in the liver and excreted in urine . The half-life of this compound is approximately 1.7-2.6 hours .

Result of Action

The primary result of this compound’s action is the decrease in premature uterine contractions . This is achieved through the relaxation of uterine smooth muscle, which is induced by the decrease in intracellular calcium concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, maternal physiological changes during pregnancy may influence the disposition of the drug

Biochemical Analysis

Biochemical Properties

Ritodrine hydrochloride interacts with the beta-2 adrenergic receptors located on the outer membrane of myometrial cells . It activates adenyl cyclase, leading to an increase in the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently decreases intracellular calcium concentration . The decrease in calcium concentration results in the relaxation of uterine smooth muscle, thereby reducing premature uterine contractions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. Its primary influence is on myometrial cells, where it binds to beta-2 adrenergic receptors and influences cell function by modulating intracellular signaling pathways . This modulation affects gene expression and cellular metabolism, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells . Upon binding, it activates adenyl cyclase, which increases the level of cAMP. The elevated cAMP levels then decrease intracellular calcium concentrations, leading to a reduction in uterine contractions .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects on reducing uterine contractions are relatively short-lived due to its short-acting nature .

Dosage Effects in Animal Models

In animal studies, pregnant animals were given this compound, and some babies had problems . In human studies, pregnant women were given this medication and their babies did not have any problems related to this medication .

Metabolic Pathways

This compound is metabolized in the liver, and its metabolites are inactive . The drug is absorbed from the gastrointestinal tract, and about 30% of the drug is absorbed .

Transport and Distribution

This compound is known to cross the placenta . Detailed information on how the drug is transported and distributed within cells and tissues is currently limited.

Subcellular Localization

The subcellular localization of this compound is primarily at the outer membrane of myometrial cells, where it binds to beta-2 adrenergic receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: Ritodrine hydrochloride is synthesized through an amination reduction reaction. The process involves the reaction of 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone with 4-hydroxyphenylethylamine. The resulting ritodrine is then converted to this compound by reacting with hydrochloric acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to control production costs and improve product quality. The raw materials used are readily available, and the technology involved is relatively simple .

Chemical Reactions Analysis

Types of Reactions: Ritodrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as ammonium cerium(IV) nitrate.

Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Involves nucleophilic substitution reactions where the hydroxyl groups can be replaced by other functional groups

Major Products: The major products formed from these reactions include various derivatives of ritodrine, which may have different pharmacological properties .

Scientific Research Applications

Ritodrine hydrochloride has several applications in scientific research:

Chemistry: Used as a model compound to study beta-2 adrenergic agonists.

Biology: Helps in understanding the mechanisms of uterine relaxation and the role of beta-2 adrenergic receptors.

Medicine: Primarily used to manage premature labor and prevent uterine contractions.

Industry: Utilized in the pharmaceutical industry for the production of tocolytic agents

Comparison with Similar Compounds

Salbutamol (Albuterol): Another beta-2 adrenergic agonist used primarily for asthma and other pulmonary diseases.

Isoxsuprine Hydrochloride: Used for similar tocolytic purposes but has different pharmacokinetic properties.

Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used for heart block and bradycardia

Uniqueness: Ritodrine hydrochloride is unique in its high selectivity for beta-2 adrenergic receptors, making it particularly effective for uterine relaxation. Its specific structure, including the bulky N-substituent and the 4-hydroxy group on the benzene ring, contributes to its high beta-2 selectivity and effectiveness in managing premature labor .

Biological Activity

Ritodrine hydrochloride is a β2-adrenergic agonist primarily used to manage preterm labor by relaxing uterine smooth muscle. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and associated clinical findings, supported by case studies and research data.

Pharmacodynamics

Ritodrine exerts its therapeutic effects by selectively activating β2-adrenergic receptors located in the uterus. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently decreases intracellular calcium concentrations. The reduction in calcium levels results in the relaxation of smooth muscle, thus inhibiting premature uterine contractions .

Key Mechanisms:

- Receptor Activation: Binds to β2-adrenergic receptors on myometrial cells.

- Calcium Modulation: Decreases intracellular calcium, promoting muscle relaxation.

- Duration of Action: Short-acting with a half-life of approximately 1.7 to 2.6 hours .

Pharmacokinetics

Ritodrine is metabolized hepatically and exhibits a volume of distribution that is not fully characterized. It has an approximate protein binding rate of 56% and undergoes metabolism by catechol-O-methyl transferase (COMT), making it susceptible to rapid degradation .

Clinical Efficacy

Research indicates that ritodrine can effectively prolong pregnancy in cases of threatened preterm labor. A systematic review highlighted that it reduces the incidence of births within seven days of treatment, although the quality of studies varies . The drug is particularly beneficial for allowing time for antenatal corticosteroid therapy, which aids fetal lung maturation .

Case Studies and Adverse Effects

Despite its benefits, ritodrine is associated with several adverse effects. Notable cases include:

-

Pulmonary Edema: A study identified a significant association between the total dose of ritodrine administered and the occurrence of pulmonary edema, suggesting a cut-off value for safe administration .

Total Dose (Units) Pulmonary Edema Incidence (%) < 26 Lower Rate ≥ 26 Higher Rate - Rhabdomyolysis: A case report documented a pregnant woman who developed rhabdomyolysis after ritodrine administration, highlighting the risk associated with prolonged use .

- Psychiatric Symptoms: Another case noted psychiatric symptoms such as anxiety and depression after extended treatment with ritodrine, indicating potential neurological side effects .

Research Findings

A comprehensive study evaluated the effectiveness and safety profile of this compound. The findings suggested that while it is effective in delaying delivery, the high incidence of adverse reactions necessitates careful patient selection and monitoring during treatment .

Adverse Effects Summary:

- Common Side Effects: Palpitations, hypokalemia, pulmonary edema.

- Severe Reactions: Rhabdomyolysis, agranulocytosis, psychiatric symptoms.

Properties

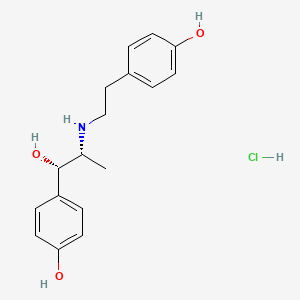

IUPAC Name |

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-JSUROZADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200447 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23239-51-2, 52447-11-7 | |

| Record name | Ritodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.